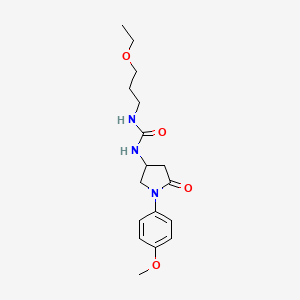

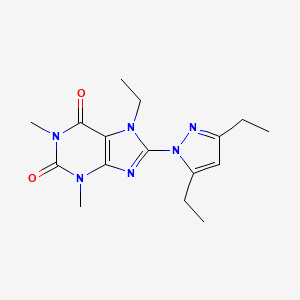

![molecular formula C18H12F6N4 B2740596 2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine CAS No. 338754-46-4](/img/structure/B2740596.png)

2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The naming of the compound suggests it has two trifluoromethyl groups attached to the pyrimidine and pyridine rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the trifluoromethyl groups. Trifluoromethylation is a type of reaction where a trifluoromethyl group is introduced into a molecule . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine and pyridine rings, with the trifluoromethyl groups and the benzyl group attached at the specified positions. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl groups could be reactive, depending on the conditions, and could undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the trifluoromethyl groups, which are electronegative and could influence the compound’s polarity and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyimides

Polyimides derived from aromatic diamines, including those related to the queried compound, have been synthesized and characterized for their potential applications in various fields. For instance, aromatic diamine monomers containing pyridine units have been used to prepare series of polyimides and poly(amic acids) through reactions with various aromatic dianhydrides. These materials demonstrate good solubility in aprotic solvents and possess excellent thermal stability, making them suitable for the fabrication of transparent and tough polyimide films (Zhang et al., 2005); (Wang et al., 2006).

Drug Delivery Applications

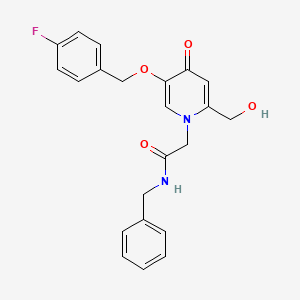

Complexes involving pyridine and related heterocyclic structures have been explored for their utility in drug delivery systems. The encapsulation of lipophilic derivatives in water-soluble metalla-cages shows promise for enhancing the bioavailability and efficacy of therapeutic agents. Such systems can be more cytotoxic to cancer cells compared to the empty cage, indicating the potential for targeted cancer therapies (Mattsson et al., 2010).

Optical and Electrochemical Properties

The synthesis and study of pyridine-bridged poly(ether-imide)s based on 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine have unveiled materials with good solubility, excellent thermal properties, and low dielectric constants. These properties make such compounds suitable for applications requiring materials with specific optical and electrochemical characteristics (Wang et al., 2008).

Chemical Sensing

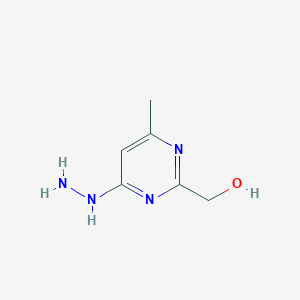

Compounds based on 2,6-bis(2-benzimidazolyl)pyridine have been employed as chemosensors for the detection of fluoride ions. The specificity and sensitivity of these materials towards fluoride ions make them excellent candidates for environmental monitoring and analytical applications (Chetia & Iyer, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-pyridin-2-yl-6-(trifluoromethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N4/c19-17(20,21)12-6-2-1-5-11(12)10-26-15-9-14(18(22,23)24)27-16(28-15)13-7-3-4-8-25-13/h1-9H,10H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQDCYHWOGJBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)

![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)